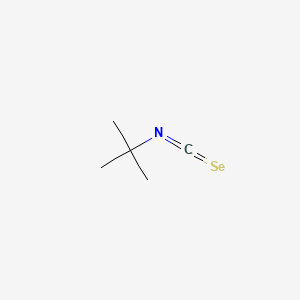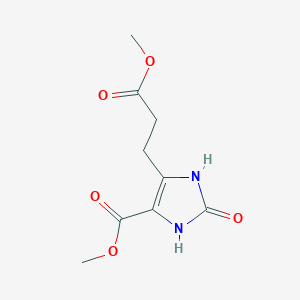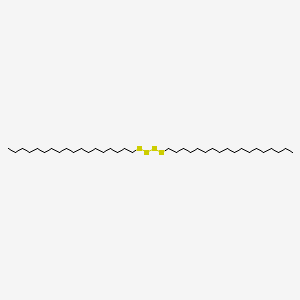
Dioctadecyltetrasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctadecyltetrasulfane is an organic compound with the chemical formula C36H74S4 It is a member of the tetrasulfane family, characterized by the presence of four sulfur atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioctadecyltetrasulfane can be synthesized through several methods. One common approach involves the reaction of octadecylthiol with sulfur monochloride (S2Cl2) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of specialized reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high yields and purity. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctadecyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms and the long alkyl chains in its structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in anhydrous solvents, such as tetrahydrofuran (THF), under an inert atmosphere.
Substitution: Substitution reactions involving this compound often occur at the sulfur atoms. Common reagents include alkyl halides, which react with the sulfur atoms to form new sulfur-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions typically result in the formation of new organosulfur compounds.
Applications De Recherche Scientifique
Dioctadecyltetrasulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of dioctadecyltetrasulfane is primarily related to its ability to interact with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. Additionally, the compound’s long alkyl chains may facilitate its incorporation into lipid membranes, influencing membrane properties and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctadecyldisulfane (C36H74S2): This compound has two sulfur atoms instead of four and exhibits different chemical reactivity and properties.
Dioctadecyltrisulfane (C36H74S3): With three sulfur atoms, this compound shares some similarities with dioctadecyltetrasulfane but has distinct chemical behavior.
Octadecylthiol (C18H37SH): A simpler compound with a single sulfur atom, used as a building block for more complex organosulfur compounds.
Uniqueness
This compound’s uniqueness lies in its four sulfur atoms, which confer specific chemical reactivity and potential applications not found in similar compounds with fewer sulfur atoms. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2884-99-3 |
|---|---|
Formule moléculaire |
C36H74S4 |
Poids moléculaire |
635.2 g/mol |
Nom IUPAC |
1-(octadecyltetrasulfanyl)octadecane |
InChI |
InChI=1S/C36H74S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
PBCMRNUMIAQRBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSSSSCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
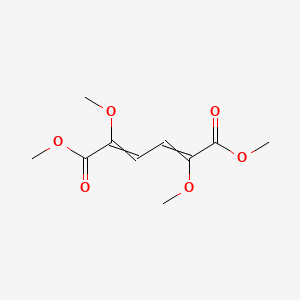
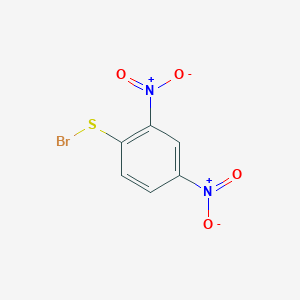
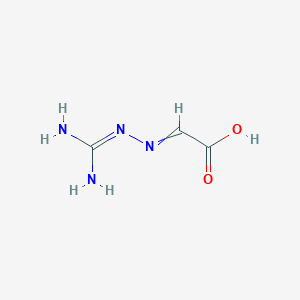

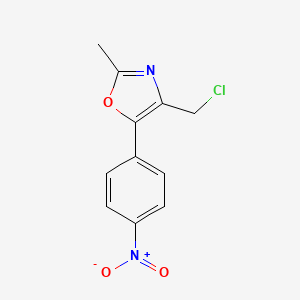
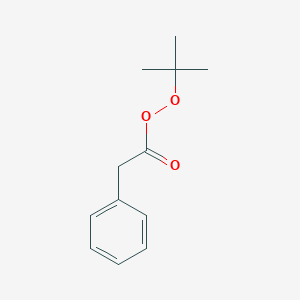
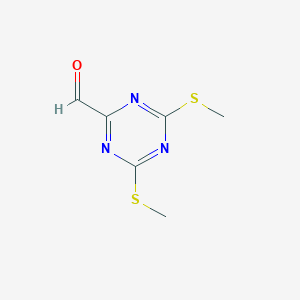
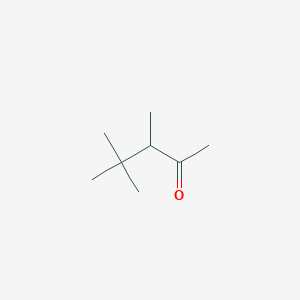
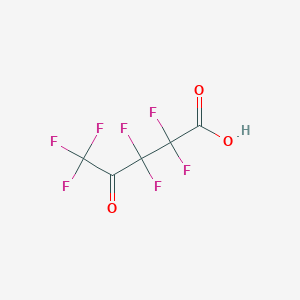
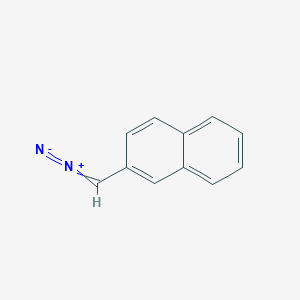
phosphaniumolate](/img/structure/B14736337.png)
